2-Amino-2-ethylbutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

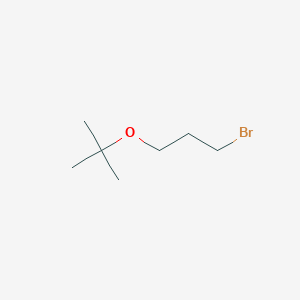

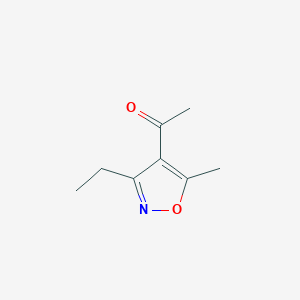

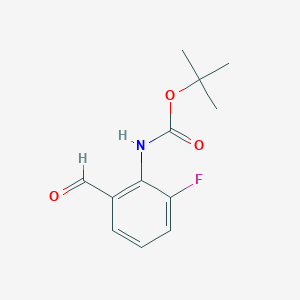

2-Amino-2-ethylbutanenitrile is a chemical compound with the molecular formula C6H12N2 . It is a yellow liquid with an ammonia-like odor . It is insoluble in water and toxic by ingestion, absorption, and inhalation . It may irritate eyes and produces toxic fumes during combustion . It is used to make other chemicals .

Synthesis Analysis

The synthesis of 2-Amino-2-ethylbutanenitrile involves the reaction of ammonia and ammonium chloride in water . The corresponding ketone is added dropwise to this mixture . The reaction conditions include a temperature of 20 degrees Celsius and a reaction time of 72 hours .Molecular Structure Analysis

The molecular weight of 2-Amino-2-ethylbutanenitrile is 112.17 . Its InChI code is 1S/C6H12N2/c1-3-6(8,4-2)5-7/h3-4,8H2,1-2H3 . The InChI key is AUWOKGIWMDMIRQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Nitriles, such as 2-Amino-2-ethylbutanenitrile, may polymerize in the presence of metals and some metal compounds . They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions . Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides . The combination of bases and nitriles can produce hydrogen cyanide .Physical And Chemical Properties Analysis

2-Amino-2-ethylbutanenitrile is a liquid at room temperature . It is insoluble in water .Aplicaciones Científicas De Investigación

Organic Synthesis

2-Amino-2-ethylbutanenitrile: serves as a versatile building block in organic synthesis. Its structure allows for the introduction of both amino and nitrile functionalities into a variety of chemical compounds. This dual functionality is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 2-Amino-2-ethylbutanenitrile is utilized for the development of new medicinal compounds. Its amino group can be readily modified to create a wide range of derivatives with potential therapeutic properties. Researchers explore its use in creating novel drugs that could target various diseases, including cancer and neurological disorders .

Material Science

The compound’s nitrile group can participate in polymerization reactions, making 2-Amino-2-ethylbutanenitrile a candidate for the development of new polymeric materials. These materials could have applications in biocompatible devices, coatings, and as components in advanced composite materials .

Catalysis

2-Amino-2-ethylbutanenitrile: may act as a ligand in catalytic systems due to its ability to coordinate with metal ions. This property is explored in the design of catalysts for various chemical reactions, including those important in industrial processes such as the synthesis of fine chemicals .

Analytical Chemistry

In analytical chemistry, 2-Amino-2-ethylbutanenitrile could be used as a standard or reagent in chromatographic methods and mass spectrometry. Its unique mass and structural features make it suitable for use in method development and calibration of analytical instruments .

Environmental Science

The compound’s reactivity with certain pollutants is of interest in environmental science. It could be used to study degradation pathways or to develop new methods for the removal of hazardous substances from the environment .

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-2-ethylbutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-6(8,4-2)5-7/h3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWOKGIWMDMIRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308907 |

Source

|

| Record name | 2-Amino-2-ethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-ethylbutanenitrile | |

CAS RN |

22374-51-2 |

Source

|

| Record name | 2-Amino-2-ethylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-ethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.